Lomeguatrib

MGMT inhibition IC50 O6-benzylguanine

Lomeguatrib is the most clinically validated MGMT pseudosubstrate inhibitor available. 10-fold more potent than O6-BG (IC50 ~6 nM), with superior oral bioavailability (Phase I ≥20 mg/m²/day). Achieves >95% ATase depletion in PBMCs within 4 hours. Validated in GBM, melanoma (A375M), and MCF-7 xenograft models with defined dosing protocols. The 4-bromothenyl moiety ensures distinct enzyme inactivation kinetics critical for reproducible chemosensitization. Standardize your MGMT research with the reference inhibitor.

Molecular Formula C10H8BrN5OS
Molecular Weight 326.17 g/mol
CAS No. 192441-08-0
Cat. No. B1675042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomeguatrib
CAS192441-08-0
Synonyms6-((4-bromo-2-thienyl)methoxy)purin-2-amine
lomeguatri
Molecular FormulaC10H8BrN5OS
Molecular Weight326.17 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16)
InChIKeyJUJPKFNFCWJBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to grey solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lomeguatrib (CAS 192441-08-0): MGMT Inhibitor for Overcoming Temozolomide Resistance in Cancer Research


Lomeguatrib (CAS 192441-08-0), also known as PaTrin-2 or O6-(4-bromothenyl)guanine, is a small-molecule pseudosubstrate inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) [1]. It was developed by AstraZeneca and advanced to Phase I/II clinical trials for solid tumors including melanoma and colorectal cancer [2]. Lomeguatrib irreversibly inactivates MGMT by transferring its 4-bromothenyl group to the enzyme's active site cysteine, thereby sensitizing tumor cells to alkylating chemotherapeutics such as temozolomide and dacarbazine [3]. With a molecular weight of 326.17 g/mol and >98% purity, it is supplied as a yellow powder soluble in DMSO for in vitro and in vivo research applications .

Why Lomeguatrib Cannot Be Substituted with O6-Benzylguanine or Other MGMT Inhibitors


MGMT inhibitors are not interchangeable research tools. O6-Benzylguanine (O6-BG), the archetypal MGMT inhibitor, exhibits an IC50 approximately 10-fold higher than lomeguatrib in direct biochemical assays, translating to substantially reduced potency at therapeutically relevant concentrations . Beyond potency differences, lomeguatrib demonstrates superior oral bioavailability and a more favorable pharmacokinetic profile that enabled dose-finding in Phase I trials at ≥20 mg/m²/day orally, whereas O6-BG's clinical development faced limitations due to poor solubility and rapid clearance [1]. Furthermore, lomeguatrib's 4-bromothenyl moiety confers distinct enzyme inactivation kinetics and recovery profiles in tumor versus normal tissues compared to other MGMT pseudosubstrates, impacting both efficacy and the therapeutic window [2]. Substitution with less potent or pharmacokinetically dissimilar analogs will yield irreproducible experimental results and invalidate cross-study comparisons, particularly in in vivo xenograft and combination therapy models where dose, timing, and tissue penetration are critical determinants of outcome.

Lomeguatrib: Quantifiable Differentiation Against MGMT Inhibitor Comparators


Superior MGMT Inhibition Potency: Lomeguatrib vs O6-Benzylguanine IC50 Comparison

Lomeguatrib inhibits O6-alkylguanine-DNA-alkyltransferase (ATase/MGMT) with an IC50 value 10-fold lower than that of O6-Benzylguanine (O6-BG), the most widely used MGMT inhibitor comparator [1]. In a standardized biochemical assay, lomeguatrib achieved an IC50 of 9 nM, compared to O6-benzylguanine's reported IC50 values ranging from 39 nM to 2600 nM across multiple assay conditions . The lowest reported IC50 for lomeguatrib is 3 nM, demonstrating up to 13-fold greater potency than the best-case IC50 for O6-benzylguanine .

MGMT inhibition IC50 O6-benzylguanine

Complete and Rapid MGMT Depletion In Vivo: Lomeguatrib Tissue Depletion Kinetics

In MCF-7 human breast tumor xenografts, a single intraperitoneal dose of lomeguatrib (20 mg/kg) produced complete inactivation of MGMT within 2 hours of administration, with only slight recovery observed by 24 hours [1]. In contrast, O6-benzylguanine requires higher doses and exhibits more rapid MGMT recovery in tumor tissue due to its shorter half-life and less favorable tissue distribution [2]. In Phase I clinical evaluation, oral lomeguatrib at ≥20 mg/m²/day achieved >95% ATase depletion in peripheral blood mononuclear cells within 4 hours of the first dose, with tumor biopsies confirming ≥92% ATase depletion [3].

MGMT depletion pharmacodynamics xenograft

Chemosensitization Efficacy: Lomeguatrib Enhances Temozolomide Potency 40-Fold in MCF-7 Cells

Lomeguatrib (10 µM) substantially increased the growth inhibitory effects of temozolomide in MCF-7 breast cancer cells, reducing the D60 value (dose required for 60% growth inhibition) from 400 µM (temozolomide alone) to 10 µM (temozolomide plus lomeguatrib), representing a 40-fold enhancement in potency [1]. In primary glioblastoma cell cultures, the lomeguatrib-temozolomide combination decreased MGMT expression, increased p53 expression, and induced apoptosis, demonstrating mechanistic synergy beyond simple additivity [2]. This degree of sensitization exceeds that reported for O6-benzylguanine in comparable models, where temozolomide potentiation typically ranges from 5- to 20-fold [3].

chemosensitization temozolomide MCF-7

In Vivo Combination Efficacy: Lomeguatrib + Temozolomide Tumor Growth Delay vs Monotherapy

In MCF-7 breast tumor xenografts, neither lomeguatrib (20 mg/kg/day for 5 days) nor temozolomide (100 mg/kg/day for 5 days) administered as single agents produced any significant effect on tumor growth. In contrast, the lomeguatrib-temozolomide combination produced a substantial tumor growth delay, increasing the median tumor quintupling time by 22 days (P<0.005) without any significant increase in toxicity as assessed by animal weight [1]. In the A375M human melanoma xenograft model, lomeguatrib (20 mg/kg i.p.) produced complete ATase depletion within 2 hours and enhanced temozolomide's anti-tumor effect, extending the time for tumor volume to quintuple to 8.7 days for the combination versus 9.6 days for temozolomide alone, with reduced mortality (0/9 deaths vs 2/9) and less weight loss (6.84% vs 9.48%) [2]. Comparative studies with O6-benzylguanine in similar xenograft models have shown more modest tumor growth delay of 5-10 days and higher combined toxicity [3].

xenograft tumor growth delay combination therapy

Clinical ATase Depletion: Lomeguatrib Achieves >92% Tumor MGMT Suppression in Phase I

In a Phase I clinical trial of 38 patients with advanced solid tumors, lomeguatrib at doses ≥10 mg/m²/day intravenously or ≥20 mg/m²/day orally achieved >95% ATase depletion in peripheral blood mononuclear cells within 4 hours of the first dose, and tumor biopsies from treated patients confirmed ≥92% ATase depletion [1]. At the ATase-depleting dose (ADD), the maximum tolerated dose of temozolomide in combination was 150 mg/m² on days 1-5 of a 28-day cycle. In 23 patients with measurable disease, one complete response was observed and 12 patients had stable disease for at least 3 months [2]. This level of target engagement in tumor tissue exceeds that reported for O6-benzylguanine in Phase I studies, where tumor ATase depletion was more variable and often incomplete due to pharmacokinetic limitations [3].

Phase I clinical trial ATase depletion pharmacodynamics

Lomeguatrib: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Glioblastoma Research: Overcoming Temozolomide Resistance in MGMT-Proficient Models

Lomeguatrib is the optimal MGMT inhibitor for preclinical glioblastoma (GBM) studies where temozolomide resistance mediated by MGMT expression is a central focus. In primary GBM cell cultures, the lomeguatrib-temozolomide combination decreased MGMT expression, increased p53 expression, and induced apoptosis, with sensitivity correlating with MGMT methylation status [1]. The compound's 40-fold chemosensitization effect in MCF-7 cells [2] and 22-day tumor growth delay in xenografts where neither agent alone showed activity [3] demonstrate that lomeguatrib enables robust evaluation of MGMT-dependent resistance mechanisms. For researchers investigating GBM heterogeneity, MGMT promoter methylation as a predictive biomarker, or novel combination strategies, lomeguatrib provides the most well-characterized and clinically validated MGMT inhibitor available as a research tool.

Melanoma Xenograft Models: Evaluating Combination Therapies with Alkylating Agents

Lomeguatrib is particularly suited for A375M and other melanoma xenograft models where MGMT-mediated resistance to dacarbazine (DTIC) and temozolomide is a limiting factor. In the A375M human melanoma xenograft model, a single 20 mg/kg i.p. dose of lomeguatrib produced complete ATase depletion within 2 hours and enhanced temozolomide's anti-tumor effect while reducing mortality (0/9 vs 2/9 deaths) and weight loss (6.84% vs 9.48%) compared to temozolomide alone [4]. For industrial drug discovery programs screening novel alkylating agents or combination partners in melanoma models, lomeguatrib offers a standardized, well-validated chemosensitization protocol with defined dosing (20 mg/kg/day for 5 days) and established pharmacodynamic markers (ATase activity measurements).

Translational Pharmacology: MGMT Target Engagement Studies and Biomarker Development

Lomeguatrib is the reference standard for studies requiring quantification of MGMT target engagement in both peripheral blood mononuclear cells (PBMCs) and tumor tissue. Phase I clinical data demonstrate that lomeguatrib achieves >95% ATase depletion in PBMCs and ≥92% depletion in tumor biopsies within 4 hours of dosing at ≥20 mg/m²/day orally [5]. This predictable pharmacodynamic relationship between dose and target engagement enables researchers to use lomeguatrib as a positive control in assays measuring MGMT activity (fmol/μg DNA or fmol/mg protein) and to establish baseline MGMT depletion benchmarks for evaluating novel MGMT inhibitors. For biomarker development programs exploring MGMT expression as a predictive or pharmacodynamic marker, lomeguatrib provides the necessary tool for assay validation and cross-study calibration.

Breast Cancer Chemoresistance Research: MCF-7 and Other MGMT-Proficient Models

Lomeguatrib is specifically validated in MCF-7 breast carcinosarcoma models, where it effectively inactivates MGMT with an IC50 of ~6 nM and sensitizes cells to temozolomide by 40-fold [6]. In MCF-7 xenografts, the lomeguatrib-temozolomide combination increased median tumor quintupling time by 22 days (P<0.005) without increasing toxicity, while neither agent alone showed significant activity [7]. This makes lomeguatrib the inhibitor of choice for breast cancer researchers investigating DNA damage response pathways, chemoresistance mechanisms, or combination strategies involving methylating agents. The compound's defined in vivo regimen (20 mg/kg/day i.p. for 5 days, with temozolomide at 100 mg/kg/day) and documented tissue-specific MGMT recovery kinetics provide a reproducible experimental framework for breast cancer pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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